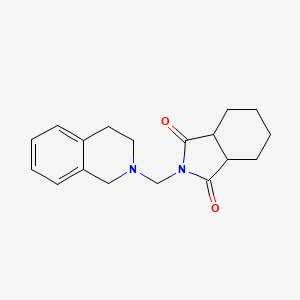![molecular formula C15H16N4O3 B7454392 [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate, also known as EAPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EAPC is a pyrazine derivative and is structurally similar to other pyrazine-based compounds that have shown promising results in the treatment of various diseases.
Mechanism of Action
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also inhibits the formation of new blood vessels, which is a process known as angiogenesis. This process is involved in the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in lab experiments is its ability to inhibit the activity of multiple enzymes and signaling pathways. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential use in the treatment of various diseases.
In conclusion, this compound is a promising compound that has shown potential therapeutic properties in the treatment of various diseases. Its ability to inhibit the activity of multiple enzymes and signaling pathways makes it a promising candidate for further study. However, further research is needed to fully understand its mechanisms of action and potential use in the clinic.
Synthesis Methods
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-aminopyrazine-2-carboxylate with 2-bromoethyl ethyl ether, followed by the reaction with ethylamine and 3-ethylaniline. The final compound is obtained after purification and isolation steps.
Scientific Research Applications
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Properties
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-10-4-3-5-11(8-10)19-12(20)9-22-15(21)13-14(16)18-7-6-17-13/h3-8H,2,9H2,1H3,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQZHYZJBZROIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![N-(3-morpholin-4-ylpropyl)-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454328.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-cyclohexyl-N-phenylacetamide](/img/structure/B7454329.png)




![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)


![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
